1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose
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Overview
Description
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is a derivative of fucose, a hexose deoxy sugar. This compound is characterized by the presence of two isopropylidene groups that protect the hydroxyl groups on the fucose molecule. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose can be synthesized through the reaction of alpha-D-fucose with acetone in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal, which protects the hydroxyl groups on the fucose molecule. The reaction conditions often include:
Reagents: Acetone, acid catalyst (e.g., p-toluenesulfonic acid)
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic conditions, depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential role in drug development and as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose primarily involves its role as a protected sugar derivative. The isopropylidene groups protect the hydroxyl groups, allowing selective reactions at other positions on the molecule. This protection is crucial in multi-step synthesis processes where selective deprotection and functionalization are required. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
- 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2-O-Isopropylidene-alpha-D-xylofuranose
Comparison: 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is unique due to its specific structure and the presence of isopropylidene groups at the 1,2 and 3,4 positions. This configuration provides distinct reactivity and stability compared to other similar compounds. For example, 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose has a similar protective group arrangement but differs in the sugar backbone, leading to different reactivity and applications .
Properties
IUPAC Name |
(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6-,7+,8+,9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWQLTARTKWGMT-SOYHJAILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@@H]3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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